

High-performance liquid chromatography (HPLC) method for 2,6-Benzothiazolediamine

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Compound of Interest

Compound Name: 2,6-Benzothiazolediamine

Cat. No.: B112751

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An Application Note on the Analysis of **2,6-Benzothiazolediamine** by High-Performance Liquid Chromatography (HPLC)

This document provides a detailed application note and protocol for the quantitative analysis of **2,6-Benzothiazolediamine** using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

2,6-Benzothiazolediamine is a chemical compound of interest in pharmaceutical research and development. A reliable and validated analytical method is crucial for its quantification in various samples, including bulk drug substances and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.^[1] This application note details a robust RP-HPLC method for the analysis of **2,6-Benzothiazolediamine**.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.^{[2][3]} This method can also be utilized for the determination of process-related impurities and degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.^[4] The following chromatographic conditions are recommended based on the analysis of structurally similar benzothiazole derivatives.^{[4][5][6]}

Parameter	Recommended Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (4.6 x 150 mm, 5 μ m) ^[4]
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Gradient Program	See Table 2
Flow Rate	1.0 mL/min ^[4]
Column Temperature	30°C ^[4]
Detection Wavelength	265 nm ^[7]
Injection Volume	10 μ L ^[4]
Diluent	Acetonitrile:Water (50:50, v/v)

Gradient Elution Program

A gradient elution is proposed to ensure the effective separation of **2,6-Benzothiazolediamine** from potential impurities.

Time (minutes)	% Acetonitrile	% 0.1% Formic Acid in Water
0	20	80
15	80	20
20	80	20
22	20	80
25	20	80

Protocol

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **2,6-Benzothiazolediamine** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[\[8\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. [\[4\]](#) These solutions are used to establish the calibration curve.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[\[9\]](#)

- For Bulk Drug Substance:
 - Accurately weigh approximately 25 mg of the **2,6-Benzothiazolediamine** sample and transfer it to a 25 mL volumetric flask.
 - Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.[\[1\]](#)
 - Allow the solution to cool to room temperature and dilute to volume with the diluent.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.[\[4\]](#)[\[10\]](#)

- For Solid Dosage Forms (e.g., Tablets):
 - Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[1]
 - Accurately weigh a portion of the powder equivalent to 25 mg of **2,6-Benzothiazolediamine** and transfer it to a 25 mL volumetric flask.
 - Add approximately 15 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction.[1]
 - Allow the solution to cool and dilute to volume with the diluent.
 - Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[11]
 - Filter the supernatant through a 0.45 μm syringe filter before analysis.[10][11]

Method Validation Summary

The analytical method should be validated in accordance with regulatory guidelines to demonstrate its suitability for the intended purpose.[12] The following tables summarize the typical acceptance criteria and representative data for method validation parameters based on similar compounds.[4][13][14]

System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

Linearity

A linear relationship should be established between the analyte concentration and the detector response.[13]

Parameter	Result	Acceptance Criteria
Linearity Range	1 - 100 µg/mL	-
Correlation Coefficient (R^2)	0.9997	$R^2 \geq 0.999$ [4]

Accuracy (Recovery)

The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.[14]

Spiked Level	% Recovery	Acceptance Criteria
80%	99.5%	98.0 - 102.0%[4]
100%	100.8%	98.0 - 102.0%[4]
120%	101.2%	98.0 - 102.0%[4]

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[14]

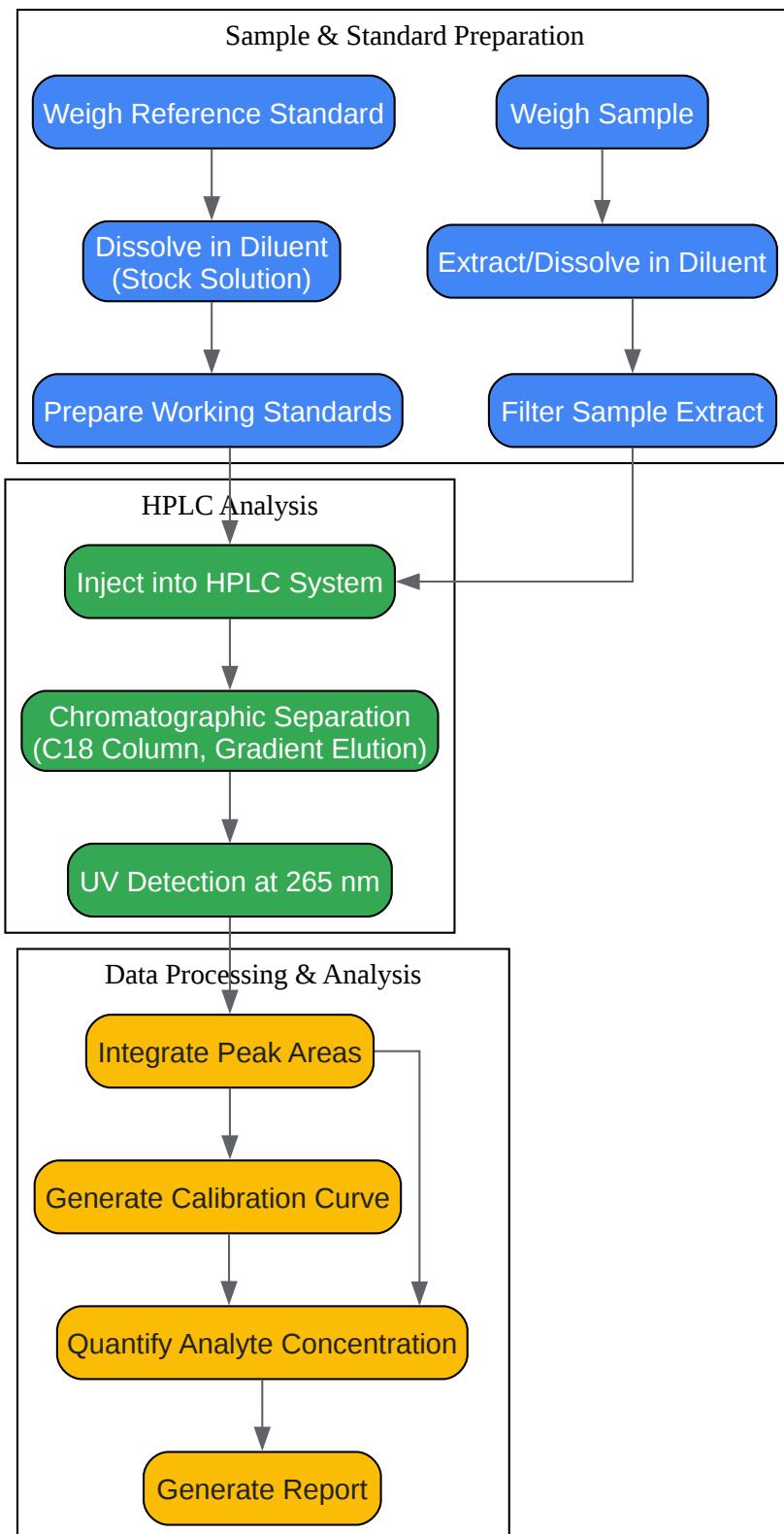
Precision Level	% RSD	Acceptance Criteria
Repeatability	< 1.0%	$\leq 2.0\%$ [4]
Intermediate Precision	< 1.5%	$\leq 2.0\%$ [4]

Limits of Detection (LOD) and Quantitation (LOQ)

Parameter	Result
Limit of Detection (LOD)	0.1 µg/mL[4]
Limit of Quantitation (LOQ)	0.3 µg/mL[4]

Visualizations

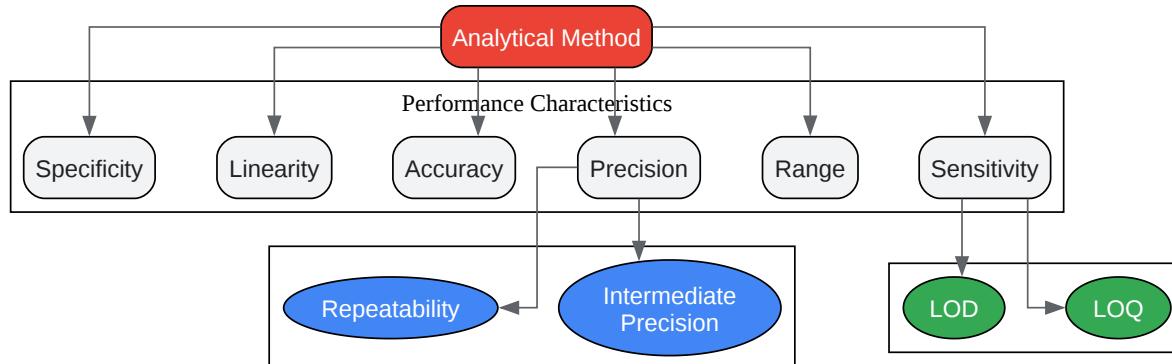
Experimental Workflow



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Caption: Workflow for the HPLC analysis of **2,6-Benzothiazolediamine**.

Method Validation Logical Relationship



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Caption: Logical relationship of method validation parameters.

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